molecular formula C8H8FN3 B3002172 1-(1-Azidoethyl)-2-fluorobenzene CAS No. 1823306-37-1

1-(1-Azidoethyl)-2-fluorobenzene

Cat. No.: B3002172
CAS No.: 1823306-37-1
M. Wt: 165.171
InChI Key: UMHJOJOBAPSJOU-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-2-fluorobenzene is an organic compound that features both azide and fluorine functional groups attached to a benzene ring. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The azide group is known for its high reactivity, particularly in click chemistry, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). For instance, starting from 2-fluorobenzyl chloride, the compound can be treated with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures for handling azides, would apply.

Mechanism of Action

Comparison with Similar Compounds

1-(1-Azidoethyl)-2-fluorobenzene can be compared with other azido and fluorinated compounds:

Uniqueness: this compound is unique due to the combination of the azide and fluorine groups on a benzene ring, which imparts distinct electronic and reactivity properties compared to other azido or fluorinated compounds.

Properties

IUPAC Name

1-(1-azidoethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHJOJOBAPSJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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